![molecular formula C12H12FI B2765852 1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287340-81-0](/img/structure/B2765852.png)
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties The incorporation of fluorine and iodine atoms into the bicyclo[11
Métodos De Preparación
The synthesis of 1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with tricyclo[1.1.1.0]pentane (TCP) as the core structure.
Halogenation: The TCP undergoes halogenation to introduce iodine atoms, forming 1,3-diiodobicyclo[1.1.1]pentane.
Substitution Reaction: The 1,3-diiodobicyclo[1.1.1]pentane is then subjected to a substitution reaction with 3-fluoro-5-methylphenyl groups under mild conditions, often using triethylborane-initiated atom-transfer radical addition.
Industrial production methods for such compounds typically involve scaling up these reactions while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine and fluorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Its incorporation into polymers and other materials can enhance their mechanical and thermal properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with biological molecules, influencing their activity and function. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(3-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with chlorine instead of fluorine, affecting its reactivity and applications.
1-(3-Fluoro-5-methylphenyl)-3-bromobicyclo[1.1.1]pentane:
The uniqueness of this compound lies in the combination of fluorine and iodine, which imparts distinct reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
1-(3-fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-2-9(4-10(13)3-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAKJKWDCARRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2765769.png)
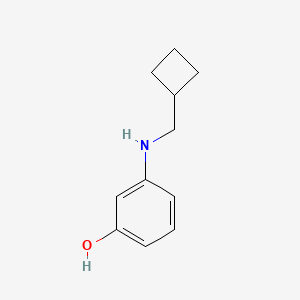
![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2765775.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/new.no-structure.jpg)
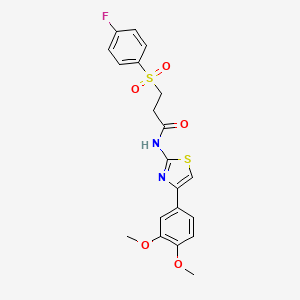
![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2765778.png)
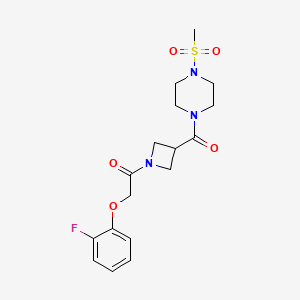
![4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2765780.png)
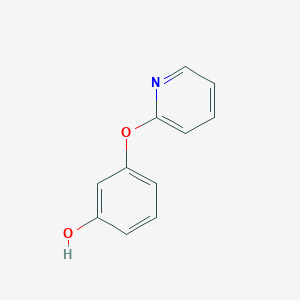
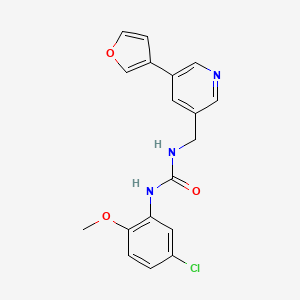
![5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2765787.png)
![N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2765789.png)
![11,13-dimethyl-N-propan-2-yl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2765790.png)
![2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2765791.png)
